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Compound of Interest

Compound Name: Omphalotin A

Cat. No.: B15560327

A Comparative Guide for Researchers in Drug Discovery and Development

In the realm of cyclic peptides, Omphalotin A and Cyclosporin A stand out as compelling
examples of nature's ingenuity in molecular design. Both fungal metabolites, they share the
characteristic cyclic structure and extensive N-methylation that contribute to their notable
biological activities and pharmacokinetic properties, such as enhanced cell permeability and
resistance to proteolysis.[1][2] Despite these structural similarities, their biosynthetic origins and
primary biological targets diverge significantly, offering a fascinating case study in molecular
evolution and function. This guide provides a detailed structural and functional comparison of
Omphalotin A and Cyclosporin A, supported by experimental data and methodologies, to aid
researchers in understanding and leveraging these unique molecules.

At a Glance: A Structural and Functional
Comparison
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Feature Omphalotin A Cyclosporin A
Primary Biological Activity Nematicidal Immunosuppressive
Molecular Formula C71H119N13014 (example) Ce62H111N11012

Molecular Weight

~1300-1400 g/mol (varies)

1202.6 g/mol [3]

Structure

Cyclic dodecapeptide (12

amino acids)

Cyclic undecapeptide (11

amino acids)

N-Methylations

9 backbone amide nitrogens

7 backbone amide nitrogens

Biosynthesis

Ribosomally synthesized and
post-translationally modified
peptide (RiPP)

Non-ribosomal peptide
synthetase (NRPS) product

Key Bioactivity Metric

LC50 (M. incognita): ~0.38 -
3.8 uM[4]

IC50 (lymphocyte
proliferation): ~19 ug/L (~16
nM)[5]

Solubility

Hydrophobic[6]

Poorly soluble in water, soluble

in methanol, acetone[7]

Melting Point

Not widely reported

148-151 °C[7]

Delving into the Structures: Key Distinctions

Omphalotin A is a cyclic dodecapeptide, meaning it is composed of a ring of twelve amino

acids.[1] A defining characteristic is the extensive N-methylation of its peptide backbone, with

nine out of the twelve amide nitrogens being methylated.[1] This high degree of methylation

contributes to its hydrophobicity.[6] In contrast, Cyclosporin A is a cyclic undecapeptide,

containing eleven amino acids.[8] It features seven N-methylated peptide bonds and also

includes some unconventional amino acids, such as D-alanine.[8] The conformation of

Cyclosporin A is notably flexible and dependent on the solvent environment. In nonpolar

environments, it adopts a "closed" conformation stabilized by intramolecular hydrogen bonds,
while in polar solvents or when bound to its target protein, it assumes an "open" conformation.

The biosynthetic pathways of these two molecules are fundamentally different. Omphalotin A
is a Ribosomally synthesized and Post-translationally modified peptide (RiPP).[1] Its synthesis
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begins with a precursor protein, OphMA, which possesses a methyltransferase domain that
autocatalytically methylates its own C-terminal peptide sequence. This methylated peptide is
then cleaved and cyclized to form the final Omphalotin A molecule.[9] Conversely, Cyclosporin
A is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS), a large multi-enzyme
complex that assembles the cyclic peptide without the use of a ribosome template.

Biological Activity and Signaling Pathways

The distinct structural features of Omphalotin A and Cyclosporin A give rise to their different
biological activities.

Omphalotin A: A Potent Nematicide

Omphalotin A is primarily recognized for its potent and selective nematocidal activity,
particularly against the plant-parasitic root-knot nematode Meloidogyne incognita.[4] While the
precise molecular target and signaling pathway of its anthelmintic action are not yet fully
elucidated, it is believed to affect the nervous system of nematodes, leading to paralysis and
death.[10] The high specificity of Omphalotin A for certain nematode species makes it a
promising candidate for the development of novel, targeted agricultural pesticides.[4]

Below is a diagram illustrating the biosynthetic pathway of Omphalotin A.
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Caption: Biosynthetic pathway of Omphalotin A.

Cyclosporin A: A Powerful Immunosuppressant
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Cyclosporin A is a cornerstone of immunosuppressive therapy, widely used to prevent organ
transplant rejection and to treat autoimmune diseases.[11] Its mechanism of action is well-
established. Inside a lymphocyte, Cyclosporin A binds to the intracellular protein cyclophilin A.
This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine
protein phosphatase.[3] The inhibition of calcineurin prevents the dephosphorylation of the
Nuclear Factor of Activated T-cells (NFAT), a transcription factor. As phosphorylated NFAT
cannot enter the nucleus, the transcription of genes encoding pro-inflammatory cytokines, most
notably Interleukin-2 (IL-2), is suppressed.[12] This blockade of IL-2 production is central to the
immunosuppressive effect of Cyclosporin A, as IL-2 is a critical signaling molecule for the
proliferation and differentiation of T-lymphocytes.

Below is a diagram illustrating the immunosuppressive signaling pathway of Cyclosporin A.
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Caption: Immunosuppressive signaling pathway of Cyclosporin A.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15560327?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocols

1. In Vitro T-Lymphocyte Proliferation Assay (for Immunosuppressive Activity)

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes in
response to a stimulus.

o Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood

using density gradient centrifugation (e.g., with Ficoll-Paque). The cells are washed and

resuspended in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine

serum and antibiotics).[13]

» Assay Setup: PBMCs are seeded into a 96-well microtiter plate at a density of approximately

1 x 10> cells per well.[14] The test compound (e.g., Cyclosporin A) is added at various
concentrations.

» Stimulation: T-cell proliferation is induced by adding a mitogen (e.g., phytohemagglutinin
(PHA)) or through specific T-cell receptor (TCR) stimulation (e.g., using anti-CD3 and anti-
CD28 antibodies).[15]

 Incubation: The plate is incubated for 3 to 6 days at 37°C in a humidified atmosphere with
5% CO2.[13]

» Proliferation Measurement: Cell proliferation is quantified by adding a label that is
incorporated into the DNA of dividing cells, such as 3H-thymidine or BrdU, for the final 18-24
hours of incubation. The amount of incorporated label is then measured using a scintillation
counter or an ELISA-based method, respectively.[13][14] The results are used to calculate
the 50% inhibitory concentration (IC50) of the test compound.

2. Caenorhabditis elegans Motility Assay (for Nematicidal Activity)

This assay assesses the effect of a compound on the motility of the nematode C. elegans, a
common model organism for studying anthelmintic drugs.

» Nematode Culture:C. elegans are maintained on nematode growth medium (NGM) agar
plates seeded with a lawn of E. coli OP50 as a food source.[16]
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e Assay Setup: The assay can be performed in liquid culture in 96-well plates or on solid agar
plates. For a liquid assay, synchronized populations of L4 or young adult worms are
transferred into the wells of a 96-well plate containing liquid S-medium.[17] The test
compound (e.g., Omphalotin A) is added at various concentrations.

 Incubation: The plate is incubated at a controlled temperature (e.g., 20°C) for a defined
period (e.g., 24-72 hours).

» Motility Assessment:

o Automated Tracking: Worm movement can be quantified using an automated tracking
system that records video and analyzes parameters such as speed and frequency of body
bends.[18] Infrared microbeam interruption detection is another automated method.[17]

o Manual Observation: A simple manual method, the "time-off-pick” assay, involves gently
lifting a worm with an eyebrow hair pick and measuring the time it takes for the worm to
crawl off.[19] A longer time indicates reduced maotility.

o Data Analysis: The motility data is analyzed to determine the concentration of the compound
that causes a 50% reduction in motility (EC50) or is lethal to 50% of the population (LC50).

Conclusion

Omphalotin A and Cyclosporin A, while sharing structural motifs common to fungal cyclic
peptides, represent distinct classes of bioactive molecules with different biosynthetic origins
and therapeutic potentials. The well-characterized immunosuppressive activity of Cyclosporin A
has revolutionized medicine, while the potent and selective nematocidal properties of
Omphalotin A hold significant promise for agriculture. The continued study of these and other
natural products will undoubtedly provide further insights into novel biological mechanisms and
pave the way for the development of new therapeutic and agricultural agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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